Cas no 182500-26-1 (2-Trifluoromethoxyphenyl Isocyanate)
2-Trifluoromethoxyphenyl Isocyanate Chemical and Physical Properties
Names and Identifiers
-
- 2-(Trifluoromethoxy)phenyl isocyanate
- 1-ISOCYANATO-2-TRIFLUOROMETHOXY-BENZENE
- O-TRIFLUOROMETHOXYPHENYLISOCYANATE
- TIMTEC-BB SBB006669
- Benzene, 1-isocyanato-2-(trifluoromethoxy)- (9CI)
- 2-(Trifluoromethoxy)phenyl i
- Isocyanic Acid 2-(Trifluoromethoxy)phenyl Ester
- trifluoromethoxyphenyl isocyanate
- 1-Isocyanato-2-(trifluoromethoxy)benzene
- 2-Trifluoromethoxyphenyl isocyanate
- 2-(Trifluoromethoxy)phenyl isocyate
- 2-(Trifluoromethoxy)phenyl i
- Trifluoromethoxy)phenyl isocyanate
- 2-(Trifluoromethoxy)phenylisocyanate92%
- 2-(Trifluoromethoxy)phenylisocyanate97%
- 2-(Trifluoromethoxy)phenyl isocyanate 97%
- 2-trifluoromethoxyphenylisocyanate
- Benzene, 1-isocyanato-2-(trifluoromethoxy)-
- CTMGYQHKKIEXKF-UHFFFAOYSA-N
- 2-(trifluoromethoxy)benzenisocyanate
- PubChem4460
- KSC181O4H
- trifluoromethoxy-phenyl isocyanate
- 2-trifluoro
- 182500-26-1
- MFCD00134160
- SCHEMBL12069
- EN300-147121
- J-011677
- A21664
- 1-Isocyanato-2-(trifluoromethoxy)benzene #
- T71974
- SY002055
- FT-0612700
- T2913
- PS-10272
- AKOS009157737
- 2-(Trifluoromethoxy)phenylisocyanate
- 1-Isocyanato-2-trifluoromethoxy-benzene;O-Trifluoromethoxyphenylisocyanate
- DTXSID80346034
- 2-trifluoromethoxy phenyl isocyanate
- 2-(Trifluoromethoxy)phenyl isocyanate, 95%
- AC-26148
- AM62611
- DTXCID70297107
- DB-019552
- 2-Trifluoromethoxyphenyl Isocyanate
-
- MDL: MFCD00134160
- Inchi: 1S/C8H4F3NO2/c9-8(10,11)14-7-4-2-1-3-6(7)12-5-13/h1-4H
- InChI Key: CTMGYQHKKIEXKF-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC=CC=1N=C=O)(F)F
Computed Properties
- Exact Mass: 203.01900
- Monoisotopic Mass: 203.019
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.9
- Topological Polar Surface Area: 38.7
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.35 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 52-55 °C (15 mmHg)
- Flash Point: Fahrenheit: 140 ° f
Celsius: 60 ° c - Refractive Index: n20/D 1.455(lit.)
- PSA: 38.66000
- LogP: 2.55250
- Sensitiveness: Moisture Sensitive
- Solubility: Not determined
2-Trifluoromethoxyphenyl Isocyanate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H226;H301+H331;H315;H319;H335
- Warning Statement: P210;P233;P241;P261;P270;P280;P312;P362;P405;P501
- Hazardous Material transportation number:UN 3080 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 25-37/38-41
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Risk Phrases:R25; R20/21/22; R36/37/38; R41
- Safety Term:S26;S36/37/39;S45
- Storage Condition:Storage temperature 2-8 ℃
2-Trifluoromethoxyphenyl Isocyanate Customs Data
- HS CODE:2929109000
- Customs Data:
China Customs Code:
2929109000Overview:
2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Trifluoromethoxyphenyl Isocyanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130125-1g |
2-Trifluoromethoxyphenyl Isocyanate |
182500-26-1 | 98% | 1g |
¥213.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130125-25g |
2-Trifluoromethoxyphenyl Isocyanate |
182500-26-1 | 98% | 25g |
¥3604.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130125-5g |
2-Trifluoromethoxyphenyl Isocyanate |
182500-26-1 | 98% | 5g |
¥851.90 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2913-5G |
2-(Trifluoromethoxy)phenyl Isocyanate |
182500-26-1 | >98.0%(GC) | 5g |
¥985.00 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R008656-1g |
2-Trifluoromethoxyphenyl Isocyanate |
182500-26-1 | 95% | 1g |
¥180 | 2024-05-25 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T835259-1g |
2-(Trifluoromethoxy)phenyl Isocyanate |
182500-26-1 | 95% | 1g |
323.10 | 2021-05-17 | |
| abcr | AB256644-1 g |
2-(Trifluoromethoxy)phenyl isocyanate, 98%; . |
182500-26-1 | 98% | 1g |
€63.20 | 2023-06-22 | |
| abcr | AB256644-5 g |
2-(Trifluoromethoxy)phenyl isocyanate, 98%; . |
182500-26-1 | 98% | 5g |
€109.50 | 2023-06-22 | |
| abcr | AB256644-25 g |
2-(Trifluoromethoxy)phenyl isocyanate, 98%; . |
182500-26-1 | 98% | 25g |
€367.50 | 2023-06-22 | |
| TRC | T796560-250mg |
2-Trifluoromethoxyphenyl Isocyanate |
182500-26-1 | 250mg |
$75.00 | 2023-05-17 |
2-Trifluoromethoxyphenyl Isocyanate Suppliers
2-Trifluoromethoxyphenyl Isocyanate Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2-Trifluoromethoxyphenyl Isocyanate
Introduction to 2-Trifluoromethoxyphenyl Isocyanate (CAS No. 182500-26-1)
2-Trifluoromethoxyphenyl Isocyanate (CAS No. 182500-26-1) is a versatile and highly reactive compound that has gained significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This isocyanate derivative is characterized by its unique trifluoromethoxy substituent, which imparts distinct chemical properties and reactivity profiles, making it a valuable building block in the development of advanced materials and pharmaceuticals.
The molecular structure of 2-Trifluoromethoxyphenyl Isocyanate consists of a phenyl ring substituted with a trifluoromethoxy group (-OCF3) at the 2-position and an isocyanate group (-NCO) attached to the phenyl ring. The presence of the trifluoromethoxy group significantly influences the electronic and steric properties of the molecule, enhancing its reactivity in various chemical transformations. The isocyanate functionality, on the other hand, is highly reactive and can readily participate in nucleophilic addition reactions, making it an excellent precursor for the synthesis of ureas, carbamates, and other nitrogen-containing compounds.
In recent years, 2-Trifluoromethoxyphenyl Isocyanate has been extensively studied for its applications in pharmaceutical research. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of drug molecules, which can improve their pharmacokinetic properties and therapeutic efficacy. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported the use of this compound in the synthesis of novel antiviral agents with enhanced potency against RNA viruses. The researchers found that the introduction of the trifluoromethoxy group significantly improved the antiviral activity and reduced cytotoxicity compared to traditional analogs.
Beyond pharmaceutical applications, 2-Trifluoromethoxyphenyl Isocyanate has also found utility in materials science. Its unique reactivity and functional versatility make it an ideal candidate for the development of advanced polymers and coatings. A recent study in Macromolecules (2023) explored the use of this isocyanate in the synthesis of polyurethane-based materials with enhanced thermal stability and mechanical strength. The researchers demonstrated that the incorporation of the trifluoromethoxy group into the polymer backbone significantly improved its performance under harsh environmental conditions.
The synthesis of 2-Trifluoromethoxyphenyl Isocyanate typically involves a multi-step process starting from commercially available starting materials. One common synthetic route involves the reaction of 2-trifluoromethoxybenzylamine with phosgene or a phosgene equivalent such as diphosgene or triphosgene. This reaction proceeds via an intermediate carbamate, which is then dehydrated to form the desired isocyanate product. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product, making careful optimization essential for large-scale production.
In terms of safety and handling, while specific details are not provided here to avoid any potential misuse, it is important to note that isocyanates are generally considered to be highly reactive compounds that can pose health risks if not handled properly. Standard laboratory safety protocols should be strictly followed when working with these chemicals to ensure safe handling and storage.
The future prospects for 2-Trifluoromethoxyphenyl Isocyanate are promising, driven by ongoing research in both pharmaceutical and materials science fields. As new applications continue to emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation. Researchers are actively exploring its potential in areas such as drug delivery systems, functional polymers, and catalytic materials, opening up exciting possibilities for future developments.
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